WDR5-IN-6

WDR5 WBM site crystal structure

WDR5-IN-6 is the only commercially available WDR5 WBM-site inhibitor with a high-resolution co-crystal structure (PDB: 7WVK, 1.41 Å) and a documented selectivity window against non-cancerous HEK293T cells at 20 μM. Unlike WIN-site inhibitors (e.g., OICR-9429) or other WBM-site analogs (compounds 11/13/22) that exhibit non-selective cytotoxicity, WDR5-IN-6 uniquely recapitulates WBM-site pharmacology. Its proven Bliss synergy with OICR-9429 (scores 9.677–11.281) enables dual WDR5-pocket blockade studies unmatched by WIN-site-only agents. Purchase for reproducible epigenetic (H3K4me3 ChIP) and MYCN-amplified neuroblastoma target engagement assays.

Molecular Formula C13H8Cl2N2O2S
Molecular Weight 327.2 g/mol
CAS No. 326901-92-2
Cat. No. B360732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-IN-6
CAS326901-92-2
Molecular FormulaC13H8Cl2N2O2S
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H
InChIKeyPXUHMEZESKEPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WDR5-IN-6 (CAS 326901-92-2): A WBM-Site-Specific WDR5 Inhibitor with Documented Selectivity and Synergy


WDR5-IN-6, also known as compound 19, is a small-molecule inhibitor that targets the WDR5-binding motif (WBM) site of the WD repeat domain 5 (WDR5) protein [1]. WDR5 is a key scaffolding protein that facilitates oncogenic transcription in MYCN-amplified neuroblastoma and other malignancies [1]. Unlike the more extensively studied WIN-site inhibitors such as OICR-9429, WDR5-IN-6 belongs to a rare class of WBM-site disruptors that competitively occupy the hydrophobic groove where the MYC family proteins bind [1]. The compound was identified through virtual screening and subsequently validated via X-ray crystallography (PDB: 7WVK), demonstrating a distinct binding mode centered on residue V264 [1][2].

Why WDR5-IN-6 Cannot Be Replaced by a Generic WDR5 Inhibitor


Substituting WDR5-IN-6 with another in-class WDR5 inhibitor—even a more potent binder—introduces critical scientific and procurement risks. WDR5 contains two distinct druggable pockets: the WIN site and the WBM site [1]. WIN-site inhibitors (e.g., OICR-9429, WDR5-IN-1, WDR5-IN-5) exhibit picomolar to low nanomolar binding affinities but often show poor selectivity against non-cancerous cells and fail to replicate the unique transcriptional and synergistic properties of WBM-site blockade [2]. Within the WBM-site class itself, close structural analogs such as compound 11, 13, and 22 demonstrate non-selective cytotoxicity against HEK293T cells, whereas WDR5-IN-6 exhibits a favorable selectivity window [3]. Therefore, generic substitution disregards the documented functional divergence between WIN and WBM pharmacology and overlooks intra-class selectivity differences that directly impact experimental reproducibility and translational relevance.

WDR5-IN-6 Quantitative Differentiation: Head-to-Head Evidence Against WIN and WBM Comparators


Differentiation #1: Unique Binding Mode at the WBM Site Confirmed by High-Resolution Co-Crystal Structure

WDR5-IN-6 (compound 19) binds the WBM site of WDR5 with a resolved co-crystal structure at 1.41 Å resolution (PDB: 7WVK), confirming that its 1,4-dichlorobenzene group occupies the hydrophobic pocket centered on V264, a critical residue for MYC-MbIIIb peptide recognition [1]. In contrast, WIN-site inhibitors such as OICR-9429 and WDR5-IN-1 bind a distinct, non-overlapping pocket on the opposite face of the protein [2].

WDR5 WBM site crystal structure binding mode MYC interaction

Differentiation #2: Superior Selectivity Profile Against Non-Cancerous HEK293T Cells Compared to Other WBM Inhibitors

In a panel of four cell lines, WDR5-IN-6 (compound 19) exhibited no detectable cytotoxicity against HEK293T non-cancerous cells at 20 μM, while maintaining antiproliferative activity against MYCN-amplified neuroblastoma lines (IMR32 EC50 = 12.34 μM; LAN5 EC50 = 14.89 μM) [1]. By contrast, the structurally related WBM inhibitors compound 11, 13, and 22 displayed non-selective inhibition across all cell lines, including HEK293T [1]. The study authors explicitly selected compound 19 for further characterization due to this favorable selectivity window [1].

neuroblastoma selectivity cytotoxicity HEK293T WBM inhibitor

Differentiation #3: Documented Synergy with WIN-Site Inhibitor OICR-9429 (Bliss Synergy Scores of 9.677–11.281)

Combination of WDR5-IN-6 (WBM-site inhibitor) with OICR-9429 (WIN-site inhibitor) produced robust synergistic anti-proliferative effects in neuroblastoma cells, quantified using the Bliss independence model [1]. The overall Bliss synergy scores were 9.677 for LAN5 cells and 11.281 for IMR32 cells, indicating synergy across most combination groups [1]. This dual-site targeting strategy is not achievable with either inhibitor alone and represents a unique therapeutic hypothesis specific to WBM-site pharmacology.

synergy combination therapy OICR-9429 Bliss independence model neuroblastoma

Differentiation #4: Binding Affinity Versus Selectivity Trade-Off – KD of 36.8 μM Enables Superior Cell-Based Selectivity

Surface plasmon resonance (SPR) analysis revealed that WDR5-IN-6 binds WDR5 with a KD of 36.8 μM, which is the weakest among the four characterized WBM inhibitors (compound 11: 27.6 μM; compound 13: 16.8 μM; compound 22: 18.2 μM) [1]. Despite this lower affinity, WDR5-IN-6 exhibited the most pronounced selectivity against neuroblastoma cells, leading the authors to select it for further mechanistic studies to avoid off-target effects [1]. In comparison, the WIN-site inhibitor OICR-9429 has a reported KD of 93 ± 28 nM, yet demonstrates weak and cell-line-restricted anti-proliferative activity [1].

binding affinity SPR KD selectivity WDR5

Differentiation #5: Superior Suppression of H3K4me3 Histone Mark Relative to WIN-Site Inhibitor OICR-9429

WDR5-IN-6 (compound 19) induced a markedly stronger reduction in global H3K4me3 levels in LAN5 neuroblastoma cells compared to the WIN-site inhibitor OICR-9429 [1]. At 20 μM, WDR5-IN-6 caused a clear decrease in H3K4me3 signal, whereas OICR-9429 at 40 μM produced little to no effect [1]. This differential epigenetic readout aligns with the distinct transcriptional programs modulated by WBM-site versus WIN-site blockade.

H3K4me3 histone methylation epigenetics OICR-9429 WDR5

Recommended Research Applications for WDR5-IN-6 Based on Documented Evidence


Target Validation and Chemical Probe Studies for WBM-Site Pharmacology in Neuroblastoma

WDR5-IN-6 is the preferred tool compound for investigating the functional consequences of disrupting the WDR5–MYC interaction in MYCN-amplified neuroblastoma. Its well-defined selectivity window against HEK293T cells (no cytotoxicity at 20 μM) and its co-crystal structure (PDB: 7WVK) provide confidence in target engagement and on-target cellular readouts [1]. Researchers aiming to disentangle WIN-site versus WBM-site biology should prioritize this compound over pan-active or WIN-specific inhibitors.

Combination Therapy Hypothesis Testing with WIN-Site Inhibitors

Given the documented synergistic interaction with OICR-9429 (Bliss synergy scores of 9.677–11.281), WDR5-IN-6 is uniquely suited for preclinical combination studies that test the therapeutic potential of dual WDR5 pocket blockade [1]. Such experiments cannot be replicated using WIN-site inhibitors alone and require a WBM-site specific agent.

Epigenetic Profiling and H3K4me3 Pharmacodynamic Studies

WDR5-IN-6 elicits a stronger suppression of the H3K4me3 histone mark than OICR-9429 at comparable or lower concentrations [1]. This makes it the reagent of choice for studies examining the epigenetic consequences of WBM-site disruption, particularly in the context of transcriptional reprogramming and chromatin immunoprecipitation (ChIP) assays.

Structure-Based Optimization and SAR Campaigns

The availability of a high-resolution co-crystal structure (1.41 Å, PDB: 7WVK) provides a precise map of the binding interactions between WDR5-IN-6 and the WBM pocket [2]. This structural information supports rational design efforts aimed at improving potency while preserving the favorable selectivity profile observed in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for WDR5-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.